rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis
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Overview
Description
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis is a chemical compound with the molecular formula C8H17NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of (2R,3R)-3-(propan-2-yl)oxirane with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves large-scale chemical reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified using techniques such as crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine
- (2S,3S)-3-(propan-2-yl)oxolan-2-yl]methanamine
- (2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride
Uniqueness
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological and chemical properties compared to its individual enantiomers, making it valuable for research and industrial applications.
Properties
IUPAC Name |
[(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQOIYORMFZOIG-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCO[C@@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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